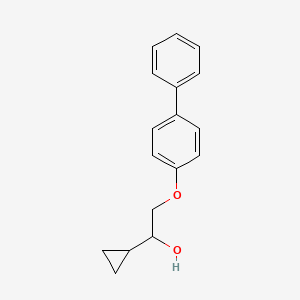

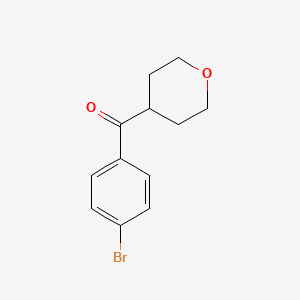

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol

Descripción general

Descripción

The compound “2-(biphenyl-4-yloxy)acetohydrazide” is similar to the requested compound. It has a CAS Number of 84161-08-0 and a molecular weight of 242.28 . Another similar compound is "(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid" .

Synthesis Analysis

The synthesis of similar compounds often involves the Williamson reaction . Another method involves the reaction between NBS and 1-([1,1’-biphenyl]-4-yl)ethan-1-one .Molecular Structure Analysis

The molecular structure of similar compounds often involves a biphenyl fragment .Chemical Reactions Analysis

Biphenyl compounds often undergo reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis

Biphenyl compounds often exhibit liquid crystal (LC) behavior when certain structural factors are introduced .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

- Field : Synthetic Organic Chemistry .

- Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

- Method : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

Liquid Crystal Compounds

- Field : Optics and Spectroscopy .

- Application : Liquid crystal (LC) compounds are of great interest as promising innovative materials widely applied in various fields of optoelectronics .

- Method : A series of compounds with biphenyl as a mesogenic fragment having a structure that models LC dimers and polymers with mesogenic groups of the side chain and a star-shaped structure have been synthesized .

- Results : It is shown for compounds with biphenyl as a mesogenic fragment that the LC state is observed only when the number of biphenyls in one compound is 3 .

Medicinal Chemistry

- Field : Medicinal Chemistry .

- Application : Biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

- Method : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results : For example, there are various biologically active natural products that contain biaryl scaffolds (vancomycin, WS 43708A3 and Arylomycin A4) .

Optoelectronics

- Field : Optoelectronics .

- Application : Liquid crystal (LC) compounds are of great interest as promising innovative materials widely applied in various fields of optoelectronics .

- Method : A series of compounds with biphenyl as a mesogenic fragment having a structure that models LC dimers and polymers with mesogenic groups of the side chain and a star-shaped structure have been synthesized .

- Results : It is shown for compounds with biphenyl as a mesogenic fragment that the LC state is observed only when the number of biphenyls in one compound is 3 .

Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, Cyanation, Amination, and Various Electrophilic Substitution Reactions

- Field : Synthetic Organic Chemistry .

- Application : This review investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

- Method : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results : For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl were produced in (81% yield) via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of palladium catalyst and PPh3 in refluxing dioxane .

Synthesis of Liquid Crystal Compounds

- Field : Organic Chemistry .

- Application : A series of compounds with biphenyl as a mesogenic fragment having a structure that models LC dimers and polymers with mesogenic groups of the side chain and a star-shaped structure have been synthesized .

- Method : [(4’-Oxy-[1,1’-biphenyl]-4-yl)oxy]alkyls were synthesized based on the following general technique by the example of 4-amyl-4’-oxy-1,1’-biphenyl. 1 g (54 mmol) of dihydroxybiphenyl, 0.57 g (54 mmol) of amyl chloride, and 5 g of potassium carbonate were added to 40 mL of cyclohexanone. The reaction mixture was heated at 200°C for 4 h with intense stirring at a rate of 1000 rpm .

- Results : It is shown for compounds with biphenyl as a mesogenic fragment that the LC state is observed only when the number of biphenyls in one compound is 3 .

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclopropyl-2-(4-phenylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13/h1-5,8-11,15,17-18H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVPTDUNLRUYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)

![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)